4-(Benzimidazol-1-ylmethyl)-5-methyl-1,2-oxazole
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Description
Benzimidazole is a heterocyclic aromatic compound. It’s a fusion of benzene and imidazole and is a constituent of many bioactive heterocyclic compounds . Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves reactions of the corresponding metal salt with mixed organic ligands . The exact synthesis process can vary depending on the specific benzimidazole derivative being synthesized.Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be analyzed using various methods, including vibrational spectroscopy and quantum computational studies . These methods can provide information on the optimized geometrical structure, electronic features, and vibrational features of the compound .Chemical Reactions Analysis
The chemical reactions involving benzimidazole derivatives can be complex and varied. The reactions often involve the interaction of the benzimidazole derivative with other compounds, resulting in the formation of new compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can be analyzed using various methods, including FT-IR, FT Raman, and NMR . These methods can provide information on the compound’s vibrational assignment, chemical shifts, and other properties .Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(benzimidazol-1-ylmethyl)-5-methyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-9-10(6-14-16-9)7-15-8-13-11-4-2-3-5-12(11)15/h2-6,8H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSWCXQTJJJTJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2C=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-methyl-1,2-oxazol-4-yl)methyl]-1H-1,3-benzodiazole |
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